2-Anilinoanthracene-9,10-dione
Description
2-Anilinoanthracene-9,10-dione is an anthraquinone derivative featuring an anilino (aromatic amine) substituent at the 2-position of the anthracene core. Anthraquinones are widely studied for their diverse applications, including dyes, pharmaceuticals, and materials science, with substituent patterns critically influencing their reactivity, stability, and functionality .
Properties
IUPAC Name |
2-anilinoanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO2/c22-19-15-8-4-5-9-16(15)20(23)18-12-14(10-11-17(18)19)21-13-6-2-1-3-7-13/h1-12,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSFFQYBWMWXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289330 | |
| Record name | 2-(Phenylamino)-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36339-31-8 | |
| Record name | 2-(Phenylamino)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36339-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylamino)-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinoanthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with aniline under acidic conditions. One common method is the condensation reaction where anthracene-9,10-dione is reacted with aniline in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 2-Anilinoanthracene-9,10-dione may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Anilinoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are employed for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and quinone derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Anilinoanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer properties.
Industry: It is used in the production of dyes, pigments, and as an analytical reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Anilinoanthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer applications. The compound also interacts with various enzymes and proteins, inhibiting their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Substituent Position and Functional Group Effects
The position and nature of substituents on the anthracene-9,10-dione scaffold significantly alter chemical behavior and applications:
- Mitoxantrone (1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione): Substituents: Hydroxy and bis(aminoethylamino) groups at positions 1,4,5,6. Properties: High polarity due to multiple hydroxyl and amino groups, enabling interaction with biological targets. Applications: Clinically used as a chemotherapeutic agent for leukemia and multiple sclerosis .
- 1-Aminoanthracene-9,10-dione: Substituents: Amino group at position 1. Applications: Primarily a dye intermediate .
- 2-Aminoanthracene-9,10-dione Derivatives: Example: (Z)-2-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)anthracene-9,10-dione. Substituents: Thiophene-enone conjugated system at the 2-amino position. Properties: Enhanced π-conjugation, leading to distinct spectral properties (e.g., yellow/orange solids). Applications: Intermediate in synthesizing heterocyclic compounds .
- 1,4-Dibutylaminoanthracene-9,10-dione: Substituents: Dibutylamino groups at positions 1 and 4. Synthesis: Achieved in 83% combined yield under optimized conditions (80°C), demonstrating temperature-dependent nucleophilic substitution selectivity .
Physical and Chemical Properties
Key Research Findings
- Spectral Analysis : Anthracene-9,10-dione derivatives show distinct NMR shifts (e.g., methoxy protons at δ 3.76–3.94 ppm), aiding structural characterization .
- Thermal Stability: Polyimides incorporating anthracene-9,10-dione monomers (e.g., 4NADA) exhibit glass transition temperatures (Tg) exceeding 300°C, ideal for aerospace applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
